molecular formula C9H10N4O3 B1384468 3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid CAS No. 1000931-71-4

3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid

Cat. No. B1384468
M. Wt: 222.2 g/mol
InChI Key: UCAUVNVDANIZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid” has a CAS Number of 923216-53-9 . It has a molecular weight of 222.2 g/mol . The IUPAC name for this compound is 3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O3/c1-12-8-6(4-11-12)9(16)13(5-10-8)3-2-7(14)15/h4-5H,2-3H2,1H3,(H,14,15) . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature and shipping temperature are not specified .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrazolo[3,4-d]pyrimidine analogues, including the compound , have been synthesized as part of studies exploring their potential as antitumor agents. For instance, E. Taylor and H. Patel (1992) describe a method involving palladium-catalyzed C-C coupling for creating such analogues, highlighting their relevance in cancer research (Taylor & Patel, 1992).
  • Research by A. Rahmouni et al. (2014) focused on synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, further adding to the chemical versatility of these compounds (Rahmouni et al., 2014).

Anticancer and Radioprotective Activities

  • M. Ghorab et al. (2009) synthesized various isomeric structural purine analogues with the pyrazolo[3,4-d]pyrimidine nucleus bearing amino acid moieties. Their study found that certain compounds, including variants of the compound of interest, showed significant in vitro anticancer and in vivo radioprotective activities (Ghorab et al., 2009).

Applications in Nucleoside Synthesis

  • The synthesis of certain pyrazolo[3,4-d]pyrimidin-3-one nucleosides has been explored by Jack D. Anderson et al. (1990). These nucleosides are analogues of guanosine, adenosine, and inosine, indicating potential applications in genetic and molecular biology research (Anderson et al., 1990).

Development of Pharmacological Tools

  • P. Verhoest et al. (2012) describe the design and discovery of a PDE9A inhibitor using a pyrazolo[3,4-d]pyrimidin-4-one framework, illustrating the utility of these compounds in the development of new pharmacological tools for treating cognitive disorders (Verhoest et al., 2012).

Antimicrobial Activities

  • A study by C. N. Khobragade et al. (2010) synthesized pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives and evaluated their antimicrobial activity, demonstrating the potential of these compounds in the development of new antimicrobial agents (Khobragade et al., 2010).

properties

IUPAC Name

3-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-13-8-5(4-10-13)9(16)12-6(11-8)2-3-7(14)15/h4H,2-3H2,1H3,(H,14,15)(H,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAUVNVDANIZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid
Reactant of Route 3
Reactant of Route 3
3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid
Reactant of Route 4
Reactant of Route 4
3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid
Reactant of Route 5
Reactant of Route 5
3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid
Reactant of Route 6
Reactant of Route 6
3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.